4-Chloro-2-((3-methoxybenzyl)thio)pyridine

Catalog No.
S12298541
CAS No.
1346707-47-8
M.F
C13H12ClNOS
M. Wt
265.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-((3-methoxybenzyl)thio)pyridine

CAS Number

1346707-47-8

Product Name

4-Chloro-2-((3-methoxybenzyl)thio)pyridine

IUPAC Name

4-chloro-2-[(3-methoxyphenyl)methylsulfanyl]pyridine

Molecular Formula

C13H12ClNOS

Molecular Weight

265.76 g/mol

InChI

InChI=1S/C13H12ClNOS/c1-16-12-4-2-3-10(7-12)9-17-13-8-11(14)5-6-15-13/h2-8H,9H2,1H3

InChI Key

PKSXKSBICKAKHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC=CC(=C2)Cl

4-Chloro-2-((3-methoxybenzyl)thio)pyridine is a heterocyclic compound characterized by its pyridine ring substituted with a chlorine atom and a thioether group linked to a methoxybenzyl moiety. The molecular formula for this compound is C12H12ClNOSC_{12}H_{12}ClNOS, and it features a unique combination of functional groups that contribute to its chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilic properties, while the methoxy group can influence its solubility and interaction with biological targets.

, including:

  • Nucleophilic Substitution Reactions: The chlorine atom on the pyridine ring can be displaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones under appropriate conditions.
  • Coupling Reactions: This compound may participate in coupling reactions, such as Suzuki or Heck reactions, facilitated by palladium catalysts.

These reactions are essential for modifying the compound to enhance its properties or create derivatives with specific functionalities.

The biological activity of 4-Chloro-2-((3-methoxybenzyl)thio)pyridine has been explored in various studies. Its structural features suggest potential interactions with biological targets, particularly in the realms of:

  • Antimicrobial Activity: Compounds with similar structures often exhibit significant antibacterial or antifungal properties.
  • Anticancer Potential: The unique combination of the pyridine and thioether moieties may confer selective toxicity towards cancer cells, making it a candidate for further investigation in cancer therapy.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug design.

The synthesis of 4-Chloro-2-((3-methoxybenzyl)thio)pyridine typically involves several steps:

  • Formation of the Pyridine Ring: Starting from commercially available precursors, pyridine can be synthesized via cyclization reactions.
  • Chlorination: Chlorination of the pyridine ring can be achieved using reagents such as phosphorus pentachloride or sulfuryl chloride.
  • Thioether Formation: The thioether linkage is formed by reacting a suitable thiol (such as 3-methoxybenzylthiol) with the chlorinated pyridine under basic conditions, facilitating nucleophilic attack on the electrophilic carbon.

This multi-step synthetic route allows for precise control over the final product's structure.

4-Chloro-2-((3-methoxybenzyl)thio)pyridine has several applications in:

  • Pharmaceutical Development: Its unique structure makes it a valuable scaffold for drug discovery, particularly in designing new antibiotics or anticancer agents.
  • Agricultural Chemistry: Similar compounds are often utilized as agrochemicals; thus, this compound may serve as an intermediate in the synthesis of crop protection agents.
  • Material Science: Its chemical properties could be exploited in developing new materials with specific electronic or optical characteristics.

Studies on the interactions of 4-Chloro-2-((3-methoxybenzyl)thio)pyridine with biological targets are crucial for understanding its potential therapeutic effects. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to various enzymes or receptors.
  • Mechanistic Studies: Investigating how the compound affects biological pathways at a molecular level.
  • Toxicological Evaluations: Assessing the safety profile and potential side effects associated with its use.

These studies provide insights into how this compound could be utilized effectively within medicinal chemistry.

Several compounds share structural similarities with 4-Chloro-2-((3-methoxybenzyl)thio)pyridine. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-Chloro-5-(trifluoromethyl)pyridineChlorine and trifluoromethyl groupsAntimicrobial and herbicidal
2-Methylthio-pyridineMethylthio group instead of methoxybenzylAntimicrobial properties
4-Chloro-3-(methoxy)anilineAniline derivative with chlorinePotential anticancer activity

Uniqueness

The uniqueness of 4-Chloro-2-((3-methoxybenzyl)thio)pyridine lies in its combination of a chlorine atom, a thioether group, and a methoxybenzyl moiety. This specific arrangement may enhance its reactivity and selectivity towards biological targets compared to other similar compounds.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

265.0328129 g/mol

Monoisotopic Mass

265.0328129 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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